molecular formula C13H19FN2O2S B7592227 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene

Cat. No. B7592227
M. Wt: 286.37 g/mol
InChI Key: JLBUIVXUWDWNQF-UHFFFAOYSA-N
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Description

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene, also known as DSF or TPSB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DSF was initially developed as an antibiotic in the 1970s, but its anticancer properties were discovered later in the 1990s.

Mechanism of Action

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties are thought to be mediated through its ability to inhibit the activity of an enzyme called ALDH (aldehyde dehydrogenase). ALDH plays a role in detoxifying cancer cells and protecting them from chemotherapy. By inhibiting ALDH, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene increases the sensitivity of cancer cells to chemotherapy and induces apoptosis.
Biochemical and Physiological Effects:
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, alter the expression of genes involved in apoptosis and cell cycle regulation, and inhibit angiogenesis (the formation of new blood vessels). 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene is also relatively easy to synthesize and purify. However, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has some limitations as well. It can be toxic at high concentrations and can interact with other proteins and enzymes in the cell, leading to off-target effects.

Future Directions

There are several potential future directions for 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene research. One area of interest is the development of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene analogs with improved potency and selectivity. Another area of interest is the investigation of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's potential to treat other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties and to identify biomarkers that can predict patient response to 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene treatment.

Synthesis Methods

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 1-chloro-4-fluorobenzene with 2-(dimethylsulfamoyl) cyclopentanone, followed by further reactions to produce the final product. The synthesis of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and HIV.

properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-16(2)19(17,18)15-13-5-3-4-12(13)10-6-8-11(14)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBUIVXUWDWNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene

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